2-Iodo-4,6-bis(trifluoromethyl)pyridine 2-Iodo-4,6-bis(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1806575-55-2
VCID: VC11680768
InChI: InChI=1S/C7H2F6IN/c8-6(9,10)3-1-4(7(11,12)13)15-5(14)2-3/h1-2H
SMILES: C1=C(C=C(N=C1C(F)(F)F)I)C(F)(F)F
Molecular Formula: C7H2F6IN
Molecular Weight: 340.99 g/mol

2-Iodo-4,6-bis(trifluoromethyl)pyridine

CAS No.: 1806575-55-2

Cat. No.: VC11680768

Molecular Formula: C7H2F6IN

Molecular Weight: 340.99 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-4,6-bis(trifluoromethyl)pyridine - 1806575-55-2

Specification

CAS No. 1806575-55-2
Molecular Formula C7H2F6IN
Molecular Weight 340.99 g/mol
IUPAC Name 2-iodo-4,6-bis(trifluoromethyl)pyridine
Standard InChI InChI=1S/C7H2F6IN/c8-6(9,10)3-1-4(7(11,12)13)15-5(14)2-3/h1-2H
Standard InChI Key ZZQFNACXZDDIKE-UHFFFAOYSA-N
SMILES C1=C(C=C(N=C1C(F)(F)F)I)C(F)(F)F
Canonical SMILES C1=C(C=C(N=C1C(F)(F)F)I)C(F)(F)F

Introduction

Chemical and Physical Properties

Structural Characteristics

The molecular structure of 2-iodo-4,6-bis(trifluoromethyl)pyridine features a pyridine ring substituted with three functional groups: iodine at position 2 and two -CF₃ groups at positions 4 and 6. This arrangement creates a sterically hindered and electron-deficient aromatic system. The iodine atom provides a site for cross-coupling reactions, while the -CF₃ groups enhance lipophilicity and metabolic stability, traits highly sought after in agrochemical and pharmaceutical design .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1806575-55-2
Molecular FormulaC₇H₂F₆IN
Molecular Weight340.99 g/mol
DensityN/A
Melting/Boiling PointsN/A
Flash PointN/A

Note: Experimental data on physical properties remain limited in published literature .

Synthetic Methodologies

Copper-Mediated Trifluoromethylation

The synthesis of 2,6-bis(trifluoromethyl)pyridine provides a template for related compounds. As described in ChemicalBook , (trifluoromethyl)trimethylsilane (Me₃SiCF₃) reacts with AgF and Cu powder in DMF to form CuCF₃, which subsequently substitutes halogens on pyridine rings. Applying this method to 2-iodo-4,6-dibromopyridine could yield the target compound, though experimental validation is needed.

Reaction Scheme 1: Hypothetical Synthesis Pathway

  • Halogenation: 4,6-Dibromopyridine → 2-Iodo-4,6-dibromopyridine (using I₂/KI).

  • Trifluoromethylation:

    • Step 1: AgF + Me₃SiCF₃ → CF₃⁻ intermediate .

    • Step 2: Cu-mediated substitution at Br sites with CF₃ groups.

Applications in Agrochemicals and Pharmaceuticals

Agrochemical Intermediates

Trifluoromethylpyridines (TFMPs) are pivotal in crop protection. Fluazifop-butyl, the first commercial TFMP derivative, inhibits acetyl-CoA carboxylase in grasses . The iodine substituent in 2-iodo-4,6-bis(trifluoromethyl)pyridine offers a handle for synthesizing analogs with enhanced bioactivity. For instance, Suzuki-Miyaura coupling with aryl boronic acids could generate novel herbicides or insecticides.

Pharmaceutical Building Blocks

In drug discovery, the -CF₃ group improves pharmacokinetic properties by reducing metabolic degradation. The iodine atom enables late-stage functionalization via cross-coupling (e.g., Heck, Ullmann). A related compound, 2-bromo-5-(trifluoromethyl)pyridine (50488-42-1), is used in antiviral and antibiotic research , underscoring the potential of the iodo analog.

Future Directions

Expanding Synthetic Routes

Developing one-pot methods using NH₄I/Na₂S₂O₄-mediated cyclizations or iridium-catalyzed C–H borylation could streamline production. Catalytic systems that avoid stoichiometric metals (e.g., Cu) would enhance sustainability.

Exploration in Materials Science

The electron-deficient nature of this compound makes it a candidate for:

  • Ligands in transition-metal catalysis.

  • Building blocks for fluorinated polymers with enhanced thermal stability.

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